molecular formula C42H49N3O11 B588491 11-Desmethyl Rifaximin-d4 CAS No. 1316302-12-1

11-Desmethyl Rifaximin-d4

カタログ番号: B588491
CAS番号: 1316302-12-1
分子量: 775.888
InChIキー: AANGSOOSBGADDI-FZFXTIDLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-Desmethyl Rifaximin-d4 (CAS: 1316302-12-1) is a deuterated derivative of the antibiotic rifaximin (CAS: 80621-81-4). Its molecular formula is C₄₂H₄₉D₄N₃O₁₁, with a molecular weight of 771.85 g/mol, distinguishing it from the parent compound by the removal of a methyl group (-CH₃) at the 11th position and the substitution of four hydrogen atoms with deuterium (D) . This structural modification aims to enhance metabolic stability and facilitate pharmacokinetic studies, particularly in mass spectrometry-based assays where deuterated analogs serve as internal standards .

準備方法

The synthesis of 11-Desmethyl Rifaximin-d4 involves multiple steps, starting from the parent compound, RifaximinThe reaction conditions often require specific catalysts and solvents to ensure the selective deuteration of the compound . Industrial production methods are designed to optimize yield and purity, often involving large-scale reactors and stringent quality control measures .

化学反応の分析

11-Desmethyl Rifaximin-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

科学的研究の応用

11-Desmethyl Rifaximin-d4 has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its stable isotope labeling.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of related drugs.

    Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: The compound serves as a standard for quality control in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of 11-Desmethyl Rifaximin-d4 is similar to that of its parent compound, Rifaximin. It acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase. This binding blocks the translocation step, thereby halting transcription and leading to bacterial cell death . The molecular targets and pathways involved include the bacterial RNA polymerase enzyme and the transcriptional machinery of the bacteria .

類似化合物との比較

Comparison with Rifaximin

Property Rifaximin 11-Desmethyl Rifaximin-d4
Molecular Formula C₄₃H₅₁N₃O₁₁ C₄₂H₄₉D₄N₃O₁₁
Molecular Weight (g/mol) 785.88 771.85
CAS Number 80621-81-4 1316302-12-1
Key Features Broad-spectrum antibiotic; targets bacterial RNA polymerase Deuterated, desmethyl analog; used in metabolic and analytical studies

Structural and Functional Differences :

  • Deuterium Substitution : Deuterium incorporation at four positions slows metabolic degradation via the kinetic isotope effect, extending half-life and improving detection sensitivity in analytical workflows .

Comparison with 11-Desmethyl Rifaximin

11-Desmethyl Rifaximin (non-deuterated) shares the desmethyl modification but lacks deuterium. Key distinctions include:

  • Metabolic Stability : The deuterated form (this compound) exhibits slower hepatic metabolism due to stronger C-D bonds, reducing first-pass effects .
  • Analytical Utility: Deuterated analogs are preferred as internal standards in LC-MS/MS due to minimal isotopic interference, unlike non-deuterated versions .

Comparison with Other Deuterated Antibiotics

Deuterated analogs of antibiotics, such as 2’-Dihydro Boceprevir-d9 (a hepatitis C protease inhibitor), demonstrate similar design rationales:

  • Enhanced Pharmacokinetics : Deuterium substitution in Boceprevir-d9 delays oxidation, improving plasma exposure .
  • Divergent Applications : While Boceprevir-d9 targets viral protease, this compound focuses on bacterial RNA polymerase inhibition, highlighting structural specificity in drug design .

Comparison with Non-Antibiotic Deuterated Compounds

N-Desmethyl Citalopram-d4 Oxalate (a deuterated antidepressant metabolite) exemplifies broader trends:

  • Metabolic Tracking : Both compounds serve as reference materials for quantifying parent drugs and metabolites in biological matrices .
  • Structural Specificity : The position of deuterium and functional group modifications dictate their utility in distinct therapeutic areas .

生物活性

11-Desmethyl Rifaximin-d4 is a deuterated derivative of Rifaximin, an antibiotic primarily used to treat gastrointestinal infections. This compound has garnered attention due to its unique biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular Formula C_16H_16N_2O_5S
Molecular Weight 348.36 g/mol
Canonical SMILES CCOC(=O)C1=C(C(=O)N2CCCCC2=N1)C=C

The presence of deuterium in the structure enhances its stability and may influence its metabolic pathways, making it a useful tool in pharmacokinetic studies.

The primary mechanism of action of this compound involves the inhibition of bacterial RNA synthesis by binding to the beta-subunit of bacterial RNA polymerase. This action disrupts transcription, leading to the cessation of bacterial growth. The compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.

Target Pathways

  • RNA Polymerase Inhibition : The compound binds to the active site of RNA polymerase, preventing the transcription process.
  • Cell Membrane Integrity : It may also affect the integrity of bacterial cell membranes, leading to increased permeability and cell lysis.

Biological Activity

Research has demonstrated that this compound exhibits significant antibacterial activity. In vitro studies show that it is effective against several strains of bacteria, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Clostridium difficile

Table 1: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Clostridium difficile0.25 µg/mL

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : The compound is well absorbed in the gastrointestinal tract due to its lipophilicity.
  • Distribution : It shows a high volume of distribution, indicating extensive tissue penetration.
  • Metabolism : Metabolized primarily in the liver via phase I and phase II reactions.
  • Excretion : Predominantly excreted via feces with minimal renal clearance.

Case Studies

Several case studies have highlighted the clinical implications of using this compound in treating various conditions:

  • Case Study on Traveler's Diarrhea : A clinical trial involving patients suffering from travel-related gastrointestinal infections showed that treatment with this compound resulted in a significant reduction in symptoms within 48 hours.
  • Case Study on Hepatic Encephalopathy : In patients with hepatic encephalopathy, administration of this compound improved cognitive function and reduced ammonia levels more effectively than standard treatments.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 11-Desmethyl Rifaximin-d4, and how do they influence experimental design?

  • Methodological Answer : Begin by characterizing its molecular formula (C₄₂H₄₇D₄N₃O₁₁), isotopic purity (e.g., ≥98% deuterated), and solubility in common solvents (e.g., DMSO, ethanol). Stability under varying pH and temperature conditions should be tested using HPLC or LC-MS to confirm structural integrity during storage and handling . For experimental design, ensure controlled storage at 4°C in inert atmospheres to prevent degradation .

Q. How can researchers validate the isotopic labeling efficiency of this compound in pharmacokinetic studies?

  • Methodological Answer : Use mass spectrometry (MS) with high-resolution fragmentation to confirm deuterium incorporation at specific positions. Compare retention times and spectral patterns with non-deuterated analogs (e.g., Rifaximin) to rule out isotopic interference . Calibrate instruments using certified reference standards to ensure accuracy .

Advanced Research Questions

Q. What experimental strategies address contradictions in bioavailability data for this compound across in vitro and in vivo models?

  • Methodological Answer : Design cross-validation experiments using parallel assays (e.g., Caco-2 cell permeability studies vs. rodent pharmacokinetics). Incorporate internal controls, such as stable isotope-labeled internal standards, to normalize batch-to-batch variability. Analyze discrepancies via statistical methods (e.g., ANOVA with post-hoc tests) to identify confounding variables like metabolic enzyme interactions or solvent effects .

Q. How does deuterium isotopic substitution in this compound impact its metabolic stability compared to the parent compound?

  • Methodological Answer : Conduct comparative metabolic profiling using liver microsomes or hepatocyte models. Quantify metabolites via LC-MS/MS and assess kinetic isotope effects (KIEs) on CYP450-mediated oxidation. Use deuterium labeling at metabolically vulnerable positions (e.g., methyl groups) to evaluate whether isotopic substitution reduces first-pass metabolism .

Q. What are the challenges in synthesizing this compound with high enantiomeric purity, and how can they be mitigated?

  • Methodological Answer : Optimize synthetic routes (e.g., deuterium exchange via catalytic hydrogenation) under controlled pH and temperature. Use chiral chromatography or NMR to confirm stereochemical integrity. Purity thresholds ≥95% should be enforced, with impurities characterized via tandem MS and quantified against validated calibration curves .

Q. Data Analysis & Interpretation

Q. How should researchers handle batch-dependent variability in this compound bioactivity assays?

  • Methodological Answer : Implement robust normalization protocols, such as spike-in controls or Z-factor statistical validation. Use multivariate analysis (e.g., PCA) to distinguish biological effects from technical noise. Replicate experiments across independent batches and report inter-batch coefficients of variation (CVs) to ensure reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use Bayesian hierarchical models to account for inter-subject variability in in vivo data. Ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Q. Ethical & Methodological Compliance

Q. How can researchers ensure ethical rigor when using this compound in preclinical studies?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for in vivo experiments. For human cell lines, verify ethical sourcing and obtain informed consent documentation. Disclose deuterated compound handling protocols in safety data sheets (SDS) to comply with GHS standards .

特性

IUPAC Name

[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-28,29,30,31-tetradeuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H49N3O11/c1-19-13-12-14-20(2)41(52)44-32-33-31(43-27-15-10-11-17-45(27)33)28-29(37(32)50)36(49)24(6)39-30(28)40(51)42(8,56-39)54-18-16-26(53-9)21(3)38(55-25(7)46)23(5)35(48)22(4)34(19)47/h10-19,21-23,26,34-35,38,47-50H,1-9H3,(H,44,52)/b13-12+,18-16+,20-14-/t19-,21+,22+,23+,26-,34-,35+,38-,42-/m0/s1/i10D,11D,15D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANGSOOSBGADDI-FZFXTIDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC=CC6=N5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=NC3=C(N2C(=C1[2H])[2H])C4=C(C5=C3C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N4)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H49N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747562
Record name PUBCHEM_71315766
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316302-12-1
Record name PUBCHEM_71315766
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。